4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol
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Overview
Description
4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol is an organic compound with the molecular formula C22H20O2. It is a derivative of phenol and is characterized by the presence of a hydroxy group attached to a diphenylbutenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 1,2-diphenylbut-1-ene in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The phenolic hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated phenol derivatives.
Scientific Research Applications
4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the diphenylbutenyl structure can interact with hydrophobic regions of proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-(1,2-Diphenylbut-1-en-1-yl)phenol: Similar structure but lacks the hydroxy group.
2-(4-(1,2-Diphenylbut-1-en-1-yl)phenoxy)ethan-1-ol: Contains an additional ethoxy group
Uniqueness
4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a wider range of chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C22H20O2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-(4-hydroxy-1,2-diphenylbut-1-enyl)phenol |
InChI |
InChI=1S/C22H20O2/c23-16-15-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)19-11-13-20(24)14-12-19/h1-14,23-24H,15-16H2 |
InChI Key |
JRAPAWFDOQVLLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCO |
Origin of Product |
United States |
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